![molecular formula C13H14N4O2S B2843938 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 860610-83-9](/img/structure/B2843938.png)
2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
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Overview
Description
“2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines, to which this compound belongs, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione” are not detailed in the available literature .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, has attracted attention in medicinal chemistry. Researchers have identified it as a scaffold for designing bioactive compounds. Notably, it has been investigated for the following activities:
- RORγt Inverse Agonists : These compounds play a role in immune regulation and have potential therapeutic applications .
- PHD-1 Inhibitors : PHD-1 (prolyl hydroxylase domain protein 1) inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization and potential cancer therapies .
- JAK1 and JAK2 Inhibitors : Janus kinase (JAK) inhibitors are promising for treating inflammatory diseases and certain cancers .
Cardiovascular Disorders
The compound has applications in cardiovascular medicine. Researchers have explored its effects on heart health and related disorders .
Type 2 Diabetes
Studies suggest that 1,2,4-triazolo[1,5-a]pyridines may have implications in managing type 2 diabetes .
Hyperproliferative Disorders
These compounds have been investigated for their potential in treating hyperproliferative disorders, such as certain cancers .
Material Sciences
Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines find applications in material sciences. Researchers have explored their use in various materials, possibly due to their unique structural features .
Photophysical Properties
Recent research has revealed that the annulation of the triazole ring to the quinazoline core significantly impacts emission behavior and solvatochromic properties. This finding could have implications in optoelectronic materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria .
Mode of Action
The compound interacts with its target, pf-DHFR-TS, through a process of binding and inhibition . The (S) stereoisomer of the compound shows more stable binding with the active site of the enzyme . This interaction leads to the inhibition of the enzyme, disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in the Plasmodium falciparum parasite by inhibiting the enzyme pf-DHFR-TS . This enzyme is involved in the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to the death of the parasite .
Result of Action
The inhibition of the pf-DHFR-TS enzyme by the compound leads to the disruption of the Plasmodium falciparum parasite’s life cycle . This results in the death of the parasite, thereby exerting an antimalarial effect . The compound has shown in vitro antimalarial activities against the Plasmodium falciparum K1 strain .
properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-4-11-15-12-7-5-9(18-2)10(19-3)6-8(7)14-13(20)17(12)16-11/h5-6H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWACVXFFPXYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C3C=C(C(=CC3=NC(=S)N2N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161702 |
Source
|
Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |
CAS RN |
860610-83-9 |
Source
|
Record name | 2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401161702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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